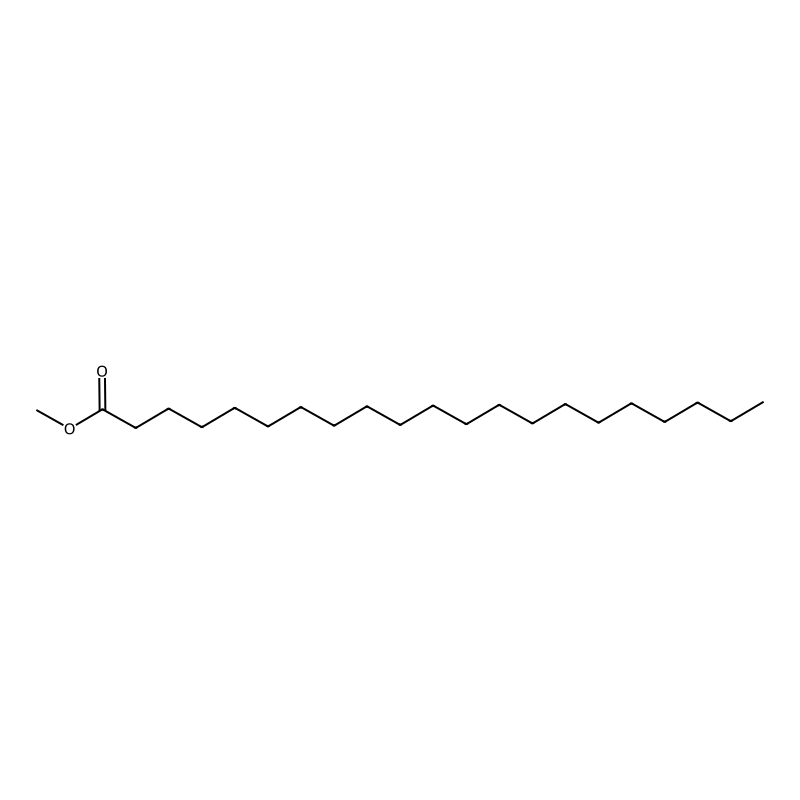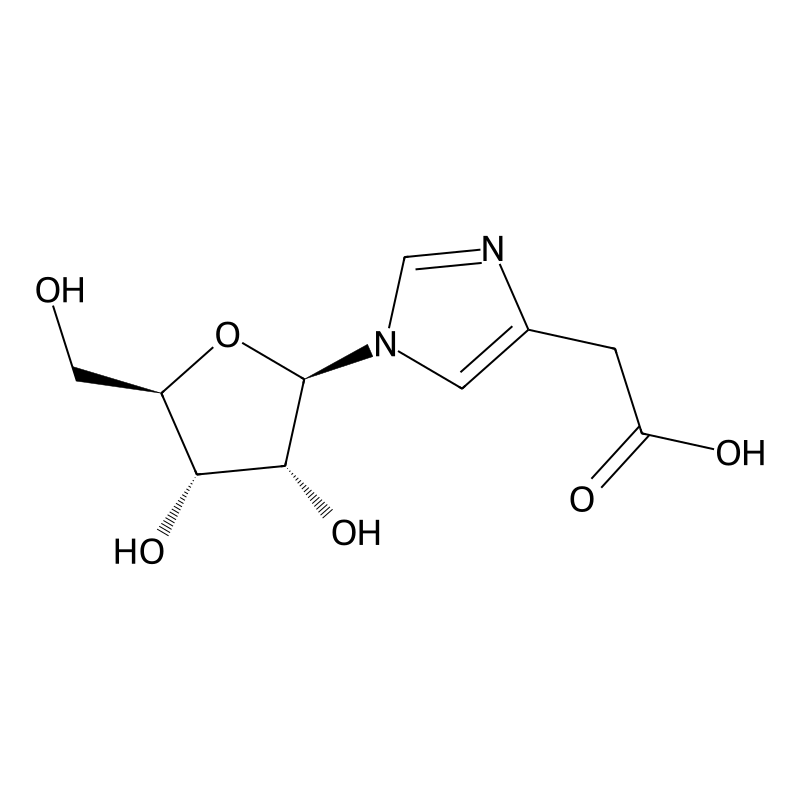Methyl heneicosanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Biomarker for Plant Identification and Physiology
FAMEs, including methyl heneicosanoate, serve as valuable biomarkers for identifying plant species and understanding their physiological processes []. The specific fatty acid composition of a plant can be a fingerprint, allowing researchers to differentiate between plant types and monitor changes in their metabolism due to environmental factors or stress [].
For instance, a study investigating the impact of salinity on Medicago sativa (alfalfa) observed variations in FAME profiles, including methyl heneicosanoate levels []. This highlights the potential of FAME analysis, encompassing methyl heneicosanoate, to assess plant responses to environmental challenges.
Potential Applications in Food Science
FAMEs, like methyl heneicosanoate, are gaining interest in food science due to their potential health benefits. Studies suggest FAMEs might possess anti-inflammatory and anti-cancer properties []. However, more research is required to understand the specific role of individual FAMEs, including methyl heneicosanoate, in these effects.
Methyl heneicosanoate is a long-chain fatty acid methyl ester with the molecular formula and a molecular weight of approximately 340.58 g/mol. This compound is derived from heneicosanoic acid, which is a saturated fatty acid containing twenty-one carbon atoms. Methyl heneicosanoate is recognized for its unique properties stemming from its intermediate chain length, which affects its physical and chemical behaviors, making it suitable for specific applications in various fields such as chemistry, biology, and industry .
- Oxidation: The ester can be oxidized to yield corresponding carboxylic acids and other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction processes can convert the ester into the corresponding alcohol, heneicosanol, using reducing agents like lithium aluminum hydride or sodium borohydride.
- Hydrolysis: The hydrolysis of methyl heneicosanoate can occur in the presence of water and either an acid or base catalyst, resulting in the formation of heneicosanoic acid and methanol. Acidic or basic conditions are typically employed for this reaction .
Methyl heneicosanoate plays a significant role in biological systems, particularly in lipid metabolism. It interacts with enzymes such as lipases, which facilitate the hydrolysis of ester bonds in lipids. This interaction is crucial for the breakdown and utilization of fatty acids within the body. Additionally, methyl heneicosanoate influences cellular functions by modulating cell signaling pathways and gene expression related to lipid metabolism .
Research has also explored its potential therapeutic effects, particularly in drug delivery systems, due to its compatibility with biological membranes.
Methyl heneicosanoate can be synthesized through several methods:
- Esterification: The most straightforward method involves the esterification of heneicosanoic acid with methanol, typically using an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.
- Transesterification: In industrial settings, transesterification of triglycerides containing heneicosanoic acid with methanol is commonly employed. This process often utilizes a base catalyst like sodium methoxide or potassium hydroxide and is conducted at elevated temperatures and pressures to maximize yield .
Methyl heneicosanoate has diverse applications across various sectors:
- Chemistry: It serves as an internal standard in gas chromatography for quantitative analysis of fatty acids and their isomers.
- Biology: The compound is studied for its role in lipid metabolism and cellular processes.
- Medicine: Research investigates its potential therapeutic applications, particularly concerning drug delivery systems.
- Industry: It is utilized in producing lubricants, surfactants, and as a raw material for synthesizing other chemicals .
Studies on methyl heneicosanoate have focused on its interactions within biological systems. It has been shown to influence lipid metabolism by altering gene expression related to lipid synthesis and degradation. Furthermore, it interacts with various enzymes involved in lipid metabolism, impacting cellular functions significantly. These interactions highlight its potential utility in therapeutic contexts where modulation of lipid metabolism is desired .
Methyl heneicosanoate shares structural similarities with several other fatty acid methyl esters. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl eicosanoate | One less carbon atom than methyl heneicosanoate | |
| Methyl docosanoate | One more carbon atom than methyl heneicosanoate | |
| Methyl stearate | Shorter chain fatty acid ester |
Uniqueness
Methyl heneicosanoate's uniqueness lies in its specific chain length of twenty-two carbon atoms, which imparts distinct physical and chemical properties that are not found in shorter or longer chain esters. This intermediate chain length makes it particularly effective for applications where other chain lengths might not perform as well .








